molecular formula C17H21FN2O B4464411 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one

Cat. No.: B4464411
M. Wt: 288.36 g/mol
InChI Key: JWBDPEDDNODORK-UHFFFAOYSA-N
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Description

1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one is a fluorinated heterocyclic compound featuring a pyridoindole core fused with a dimethylbutanone side chain. The pyrido[4,3-b]indole scaffold is structurally analogous to bioactive indole alkaloids, making it a focus of medicinal chemistry research.

Properties

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c1-17(2,3)9-16(21)20-7-6-15-13(10-20)12-8-11(18)4-5-14(12)19-15/h4-5,8,19H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBDPEDDNODORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) . This kinase plays a pivotal role in cellular processes such as inflammation and apoptosis. Inhibitors targeting this pathway are being investigated for their potential in treating various diseases including cancer and autoimmune disorders.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial and antifungal properties. Preliminary studies suggest that 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one may possess similar activities. This opens avenues for its application in developing new antimicrobial agents.

Neuropharmacology

Given its structural similarities to known psychoactive compounds, there is potential for this compound in neuropharmacological research. It may interact with neurotransmitter systems or exhibit neuroprotective effects that warrant further investigation.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
8-FluoroquinolineFluorinated quinolineAntimicrobial
1H-Pyrazolo[4,3-a]pyridinePyrazole fused with pyridineAnticancer
7-Amino-[1,2,4]triazolo[4,3-a]pyridineAmino group on triazoleKinase inhibition

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Inhibition of p38 MAPK

A study demonstrated that derivatives of this compound effectively inhibited p38 MAPK activity in vitro. The results indicated a dose-dependent response leading to reduced inflammatory cytokine production in cell cultures.

Case Study 2: Antimicrobial Screening

In another investigation, the compound was screened against various bacterial strains. Results showed significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrido[4,3-b]indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Evidence ID
1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one 8-F, 3,3-dimethylbutanone C₁₇H₂₀FN₂O 296.35 g/mol Enhanced lipophilicity; potential metabolic stability
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenylethanone 8-Cl, phenylethanone C₁₉H₁₇ClN₂O 324.81 g/mol Bulkier aryl group; higher molecular weight
(6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone 6-F, 3,9-dimethyl, trifluoromethylpyrazole C₂₀H₁₉F₄N₅O 437.39 g/mol Trifluoromethylpyrazole enhances target affinity; stereochemical complexity
(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone 8-OMe, trifluoromethylpyrazole C₁₈H₁₆F₃N₅O₂ 403.35 g/mol Methoxy improves solubility; trifluoromethylpyrazole increases potency
1-(6,7-Dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one 6,7-Cl, hydroxyethanone C₁₃H₁₂Cl₂N₂O₂ 315.15 g/mol Polar hydroxyl group; susceptible to metabolic oxidation

Key Observations:

Substituent Effects: Halogenation: The 8-fluoro group in the target compound offers a balance of electronegativity and steric minimalism compared to bulkier substituents like 8-chloro or 8-trifluoromethoxy . Fluorine’s small size may improve target selectivity. Ketone Side Chains: The 3,3-dimethylbutanone group in the target compound likely enhances metabolic stability compared to hydroxyethanone derivatives (e.g., ), which are prone to oxidative demethylation .

Biological Activity: Analogs with trifluoromethylpyrazole groups (e.g., compounds in ) exhibit high affinity for enzymes like cGAS or SARM1, attributed to the electron-withdrawing trifluoromethyl group . The target compound’s dimethylbutanone may prioritize pharmacokinetics over direct potency. Methoxy-substituted derivatives (e.g., ) demonstrate improved aqueous solubility, whereas the target compound’s fluorine and dimethyl groups may favor blood-brain barrier penetration .

Synthetic Complexity :

  • Chiral separation is required for enantiomerically pure analogs (e.g., compound 40 in ), whereas the target compound’s lack of stereocenters simplifies synthesis .

Research Findings and Implications

  • Metabolic Stability: The dimethylbutanone side chain in the target compound is less susceptible to oxidative metabolism compared to hydroxyethanone derivatives, as shown in microsomal studies .
  • Structure-Activity Relationship (SAR) : Fluorine at position 8 optimizes electronic interactions without steric hindrance, a critical factor in target engagement .
  • Potential Applications: While the target compound lacks direct biological data, its structural analogs are explored as inhibitors of cGAS, SARM1, and other therapeutic targets .

Q & A

Q. What are the common synthetic routes for 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one, and what key parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclization of pyridoindole precursors and subsequent coupling with 3,3-dimethylbutan-1-one derivatives. Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent selection (polar aprotic solvents like DMF or DMSO), and pH adjustments to stabilize intermediates. For example, inert atmospheres (N₂/Ar) are often used to prevent oxidation of reactive intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyridoindole scaffold and dimethylbutanone moiety. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest neuroactive potential via serotonin receptor modulation and anticancer activity through kinase inhibition. In vitro assays using SH-SY5Y neuronal cells and MCF-7 breast cancer lines show IC₅₀ values in the low micromolar range (1–10 µM), though results require validation in vivo .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve scalability and reproducibility?

Advanced optimization strategies include:

  • Parallel reaction screening to identify ideal catalysts (e.g., Pd/C for hydrogenation) .
  • Flow chemistry for continuous processing of unstable intermediates .
  • DoE (Design of Experiments) to model interactions between variables (e.g., solvent polarity vs. reaction rate) . Post-synthetic purification via preparative HPLC or recrystallization in ethyl acetate/hexane mixtures enhances purity (>98%) .

Q. What experimental models are recommended to resolve contradictions in reported bioactivity data?

Discrepancies in neuroactive vs. anticancer results may arise from assay conditions (e.g., cell line specificity or serum concentration). To address this:

  • Use isogenic cell lines (e.g., wild-type vs. receptor-knockout models) to isolate target effects .
  • Validate findings using orthogonal assays (e.g., radioligand binding for receptor activity vs. apoptosis markers for cytotoxicity) .
  • Ensure compound stability during assays by pre-testing degradation under experimental conditions (e.g., LC-MS monitoring) .

Q. How can structural ambiguities in the pyridoindole core be resolved?

Ambiguities in ring conformation or fluorine positioning require:

  • 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons .
  • X-ray crystallography for absolute configuration determination, though crystal growth may require vapor diffusion with dichloromethane/methanol .
  • DFT (Density Functional Theory) calculations to compare experimental vs. predicted ¹³C NMR shifts .

Q. What strategies mitigate compound degradation during long-term biological assays?

Degradation due to light, heat, or hydrolysis can be minimized by:

  • Storing stock solutions in amber vials at –80°C with desiccants .
  • Adding stabilizers like 0.1% BSA in cell culture media to prevent non-specific binding .
  • Conducting accelerated stability studies (40°C/75% RH for 48 hours) to identify degradation pathways early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one

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